molecular formula C12H11OP B7774510 Phenylphosphonoylbenzene

Phenylphosphonoylbenzene

Cat. No.: B7774510
M. Wt: 202.19 g/mol
InChI Key: ASUOLLHGALPRFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenylphosphonoylbenzene is a useful research compound. Its molecular formula is C12H11OP and its molecular weight is 202.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Spin Trapping Chemistry : Diphenylphosphinyl radical can be produced from hydrogen atom abstraction and trapped by several kinds of spin traps. Its reactivities towards different spin traps were determined, highlighting its potential in studying radical reactions (Sueishi & Nishihara, 2001).

  • Magnetic Field Effects in Photodissociation Reactions : The behavior of diphenylphosphinyl radical under magnetic fields during photodissociation reactions of triphenylphosphine was studied. The findings are crucial for understanding the dynamics of such radicals in different environments (Sakaguchi & Hayashi, 1995).

  • Antioxidant Analysis using DPPH Assay : Diphenylpicrylhydrazyl (DPPH) assays, often used to assess antioxidant properties, involve the transfer of hydrogen atoms to radicals like diphenylphosphinyl. This research provides insights into the kinetics of such reactions, which is crucial for understanding antioxidant mechanisms (Goupy et al., 2003).

  • EPR Studies in Organophosphorous Reactions : Electron Spin Resonance studies have identified diphenylphosphinyl radical as an intermediate in various organophosphorous reactions, emphasizing its role in understanding reaction mechanisms (Wong & Wan, 1970).

  • Development of Antioxidant Assays : The role of diphenylphosphinyl radical in the development of assays to evaluate the antioxidant capacity of compounds was explored. Such studies are vital for advancing our understanding of antioxidant properties in various biological sources (Kedare & Singh, 2011).

  • Synthetic Chemistry Applications : In synthetic chemistry, diphenylphosphinyl radical can be generated and used in reactions such as sulfonylation and phosphinylation of olefinic compounds, highlighting its utility in organic synthesis (Mochizuki et al., 1996).

  • High-throughput Antioxidant Screening : Diphenylphosphinyl radical is used in high-throughput assays for screening the radical scavenging capacities of natural antioxidants, proving its importance in the evaluation of potential antioxidant compounds (Cheng et al., 2006).

Properties

IUPAC Name

phenylphosphonoylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11OP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUOLLHGALPRFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.